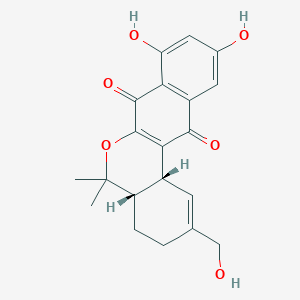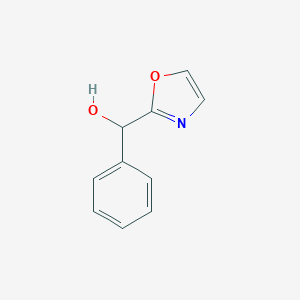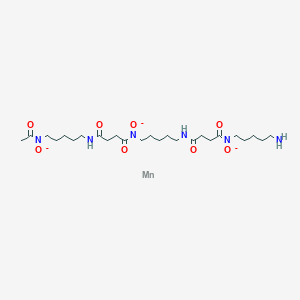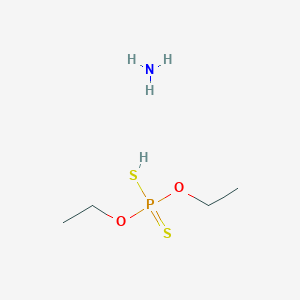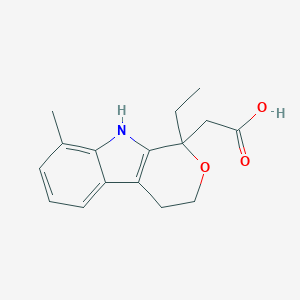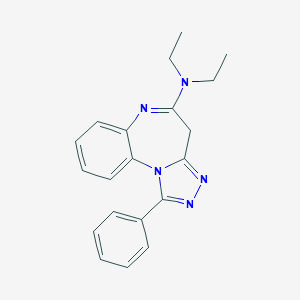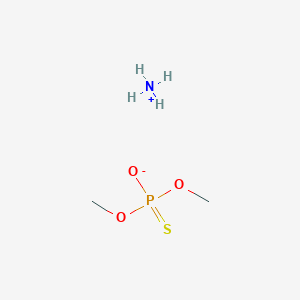![molecular formula C19H14O7 B143464 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 1105697-83-3](/img/structure/B143464.png)
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is a chemically synthesized molecule that appears to be related to the family of coumarin derivatives. These compounds are known for their diverse biological and pharmacological properties. The specific structure of this compound suggests that it may have potential applications in medicinal chemistry, particularly due to the presence of acetyl and hydroxy groups which are often involved in key biological interactions.
Synthesis Analysis
The synthesis of related acetyl derivatives has been described as a simple and efficient method, particularly for compounds with phenyl and alkyl substituents at specific positions on the pyrano[3,2-c]pyridine-2,5-dione and pyridin-2(1H)-one frameworks. These compounds can be acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid, yielding excellent results . Although the exact synthesis of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is not detailed, the methods applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a closely related compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, has been thoroughly investigated using both experimental and theoretical methods . Structural parameters such as bond lengths and angles were calculated and compared with the experimentally determined crystal structure. The use of Hirshfeld surfaces and fingerprint plots analysis helped in understanding the intermolecular interactions within the crystal structure. These methods could be applied to “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” to gain insights into its molecular structure.
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate”, the synthesis paper mentions the possibility of iodination of related compounds, which could suggest potential reactivity for halogenation or further substitution reactions. The acetyl groups present in the molecule may also undergo various chemical transformations, potentially leading to the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, have been analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-Vis . These techniques provided valuable information on the vibrational frequencies, chemical shifts, and electronic absorption properties of the compound. Theoretical calculations, including Time-Dependent Density Functional Theory (TD-DFT), were used to complement the experimental data. Additionally, analyses such as Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Electrostatic Potential (MEP) surface were performed to examine the electronic structure. These analyses could be indicative of the properties of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” as well.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Organic Compounds
Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of various organic compounds, including pharmaceuticals like acetaminophen. These processes generate various by-products and involve complex mechanisms. For instance, the degradation pathway of acetaminophen via AOPs involves the formation of hydroquinone, benzoquinone, and acetamide among others, highlighting the intricate transformations organic compounds undergo in water treatment processes (Qutob et al., 2022).
Countercurrent Separation Techniques for Phytochemicals
Countercurrent separation (CCS) is a pivotal technique for isolating and purifying phenylethanoid glycosides and iridoids, demonstrating the importance of solvent systems in the extraction of complex organic molecules from natural sources (Luca et al., 2019). This review emphasizes the efficiency of CCS in purifying highly polar molecules, which could be relevant for isolating specific derivatives of complex compounds like the one .
Antioxidant Properties of Hydroxycinnamic Acids
The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), which share a functional resemblance with the queried compound, underline the importance of specific structural features for antioxidant activity. Modifications of the aromatic ring and the carboxylic function significantly influence the biological activities of these compounds (Razzaghi-Asl et al., 2013).
Synthesis of Unsymmetrically Substituted Coumarins
Selective modification of the hydroxy groups in coumarin derivatives has been a challenge in synthetic chemistry. The review on unsymmetrically substituted 5,7-dihydroxycoumarins provides insight into the selective modification of hydroxy groups, which is crucial for the synthesis of functionally diverse organic molecules (Fatykhov et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only2.
Orientations Futures
The future directions of research involving this compound are not specified in the search results. However, given its unique properties and applications in various fields, it is likely to continue being a subject of interest in scientific research1.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propriétés
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Di-O-acetyl Genistein | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

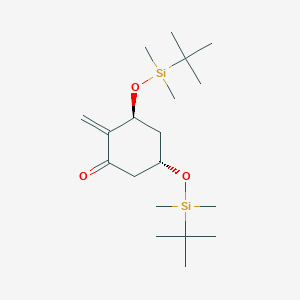
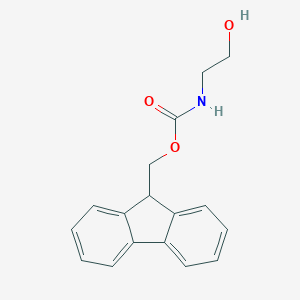
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
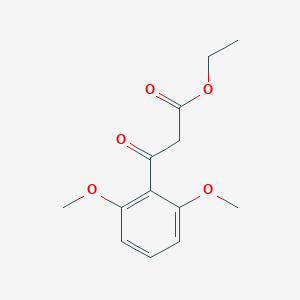
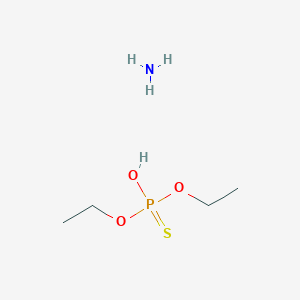
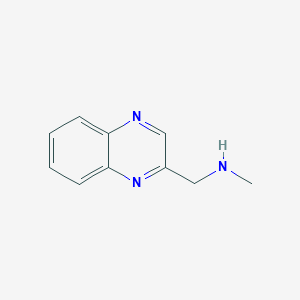
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
